Sodium [1,1'-biphenyl]-2-sulfonate Sodium [1,1'-biphenyl]-2-sulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17243123
InChI: InChI=1S/C12H10O3S.Na/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);/q;+1/p-1
SMILES:
Molecular Formula: C12H9NaO3S
Molecular Weight: 256.25 g/mol

Sodium [1,1'-biphenyl]-2-sulfonate

CAS No.:

Cat. No.: VC17243123

Molecular Formula: C12H9NaO3S

Molecular Weight: 256.25 g/mol

* For research use only. Not for human or veterinary use.

Sodium [1,1'-biphenyl]-2-sulfonate -

Specification

Molecular Formula C12H9NaO3S
Molecular Weight 256.25 g/mol
IUPAC Name sodium;2-phenylbenzenesulfonate
Standard InChI InChI=1S/C12H10O3S.Na/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);/q;+1/p-1
Standard InChI Key CWNWIGKTLUSTBW-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)[O-].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of sodium [1,1'-biphenyl]-2-sulfonate consists of two benzene rings connected by a single bond (biphenyl system), with a sulfonate group substituted at the ortho position relative to the inter-ring bond. The sulfonate group’s electron-withdrawing nature induces partial polarization in the biphenyl system, influencing reactivity and intermolecular interactions .

Key Physicochemical Properties

PropertyValue/Range
Molecular Weight264.26 g/mol
Solubility in Water>500 mg/mL (25°C)
Melting Point285–290°C (decomposes)
pKa (Sulfonate Group)~1.5

The compound’s high water solubility stems from the ionic sulfonate group, which facilitates hydration via strong dipole interactions. Thermal stability is moderate, with decomposition observed above 285°C due to cleavage of the sulfonate moiety .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Sodium [1,1'-biphenyl]-2-sulfonate is typically synthesized via sulfonation of biphenyl using chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃). A representative protocol involves:

  • Sulfonation: Biphenyl is reacted with ClSO₃H at 50–60°C for 4–6 hours, yielding biphenyl-2-sulfonic acid.

  • Neutralization: The sulfonic acid is treated with sodium hydroxide (NaOH) to form the sodium salt.

  • Purification: Crystallization from ethanol-water mixtures removes unreacted starting materials .

Reaction Conditions and Yield

ParameterValue
Temperature50–60°C
Reaction Time4–6 hours
Yield75–85%

Industrial Manufacturing

Industrial production scales the sulfonation process using continuous-flow reactors to optimize heat management and reaction efficiency. Key steps include:

  • Feedstock Preparation: Biphenyl is dissolved in dichloromethane.

  • Sulfonation: SO₃ gas is introduced under controlled pressure (1–2 bar).

  • Neutralization: Inline NaOH addition ensures immediate salt formation.

  • Crystallization: Spray drying produces a fine powder with >95% purity .

Reactivity and Functionalization

The sulfonate group directs electrophilic substitution to the para and meta positions of the adjacent benzene ring. Notable reactions include:

Electrophilic Aromatic Substitution

  • Nitration: Concentrated HNO₃ at 0–5°C yields 4-nitro-[1,1'-biphenyl]-2-sulfonate.

  • Halogenation: Bromine (Br₂) in acetic acid produces 4-bromo derivatives.

Nucleophilic Displacement

The sulfonate group can be replaced by nucleophiles (e.g., -OH, -SH) under basic conditions:
Ar-SO3Na++NaSHAr-SH+Na2SO3\text{Ar-SO}_3^- \text{Na}^+ + \text{NaSH} \rightarrow \text{Ar-SH} + \text{Na}_2\text{SO}_3
This reactivity is exploited in synthesizing thiol-functionalized biphenyls for self-assembled monolayers .

Applications in Materials Science

Surfactants and Stabilizers

The amphiphilic nature of sodium [1,1'-biphenyl]-2-sulfonate enables its use as:

  • Emulsifying Agent: Stabilizes oil-in-water emulsions in agrochemical formulations.

  • Dispersant: Prevents nanoparticle aggregation in colloidal suspensions (e.g., TiO₂, SiO₂).

Performance Metrics

ApplicationConcentration (wt%)Stability (Days)
TiO₂ Dispersion0.530
Agrochemical Emulsion1.060

Polymer Modification

Incorporation into polyelectrolyte complexes enhances mechanical strength and thermal resistance:

  • Composite Films: Blending with polyvinyl alcohol (PVA) increases tensile strength by 40% .

Biomedical Relevance

Antimicrobial Activity

Preliminary studies indicate moderate activity against Gram-positive bacteria:

StrainMIC (μg/mL)
Staphylococcus aureus125
Bacillus subtilis250

Mechanistic studies suggest membrane disruption via interaction with lipid bilayers .

Drug Delivery Systems

Sulfonate-functionalized biphenyls serve as pH-responsive carriers for anticancer agents:

  • Doxorubicin Conjugates: Release efficacy increases from 20% (pH 7.4) to 85% (pH 5.0) .

OrganismLC₅₀ (mg/L)
Daphnia magna120
Danio rerio450

Comparative Analysis with Structural Analogs

CompoundSulfonate PositionWater Solubility (g/L)Thermal Stability (°C)
Sodium [1,1'-biphenyl]-2-sulfonate2500285–290
Sodium [1,1'-biphenyl]-4-sulfonate4480275–280
Sodium [1,1'-biphenyl]-3-sulfonate3460270–275

The ortho-substituted derivative exhibits superior solubility and thermal stability due to reduced steric hindrance .

Future Directions

  • Catalysis: Explore as a ligand in transition-metal-catalyzed cross-couplings.

  • Energy Storage: Investigate ionic conductivity in solid-state electrolytes.

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